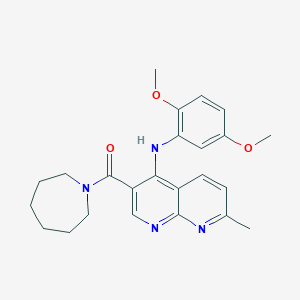

3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule with potential biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C24H28N4O3 with a molecular weight of 420.5 g/mol. The structure features a naphthyridine core, which is known for its diverse biological properties. The compound is synthesized through multi-step organic reactions involving the naphthyridine scaffold, azepan-1-carbonyl group, and dimethoxyphenyl moiety .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes, potentially influencing pathways associated with various diseases. The exact mechanism remains to be fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction processes.

Anticancer Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives possess antimicrobial activity. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Neuroprotective Effects

Some studies suggest that compounds within the naphthyridine family may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| 2-Azabicyclo[2.2.2]octane derivatives | Antimicrobial | |

| 4-Methyl-1,8-naphthyridine derivatives | Neuroprotective |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various naphthyridine derivatives against human cancer cell lines. The results indicated that the presence of specific substituents on the naphthyridine core significantly enhanced cytotoxicity and apoptosis induction in cancer cells.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the naphthyridine structure resulted in increased antibacterial activity, suggesting potential for development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(azepane-1-carbonyl)-N-(2,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, and what experimental conditions optimize yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Amination : Use of Pd/C catalysis under hydrogenation conditions to introduce amine groups to the naphthyridine core .

- Carbonyl coupling : Reaction of azepane with activated carbonyl intermediates under anhydrous conditions (e.g., THF, 0–5°C) to ensure stability .

- Functionalization : Methoxy group introduction via nucleophilic substitution on the phenyl ring using dimethyl sulfate or methoxide reagents .

- Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography. Final purity ≥95% is achievable with recrystallization in ethanol/water mixtures .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Key techniques :

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to determine compatibility with biological assays .

- Thermal analysis : DSC/TGA to assess melting points and decomposition thresholds (e.g., mp ~280°C for analogous naphthyridines) .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how can researchers validate its mechanism of action?

- Target hypotheses :

- Kinase inhibition : Potential interaction with Bruton’s tyrosine kinase (BTK) due to structural similarity to naphthyridine-based kinase inhibitors .

- DNA intercalation : Possible planar naphthyridine core interaction with DNA, tested via ethidium bromide displacement assays .

- Validation methods :

- In vitro kinase assays : Measure IC₅₀ values using recombinant BTK and ATP-competitive ELISA .

- Cellular assays : Evaluate antiproliferative effects in B-cell lymphoma lines (e.g., Ramos cells) with Western blotting for phosphorylated BTK substrates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case example : Discrepancies in IC₅₀ values across studies may arise from:

- Assay conditions : Variability in ATP concentrations or buffer pH affecting kinase inhibition readouts .

- Compound stability : Degradation in DMSO stock solutions over time; validate via fresh HPLC analysis before assays .

- Resolution strategy :

- Standardize protocols : Use harmonized assay conditions (e.g., 10 µM ATP, pH 7.4) and include positive controls (e.g., Ibrutinib for BTK) .

- Dose-response curves : Perform triplicate experiments with nonlinear regression to calculate robust IC₅₀ values .

Q. What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies?

- Computational :

- Molecular docking : Use AutoDock Vina to model interactions with BTK’s ATP-binding pocket (PDB: 5P9J) .

- QSAR modeling : Train models on naphthyridine derivatives with known IC₅₀ data to predict substituent effects .

- Experimental :

- Analog synthesis : Modify the azepane carbonyl or methoxy groups and compare activity .

- Crystallography : Co-crystallize the compound with BTK to resolve binding modes (if feasible) .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar naphthyridines in terms of reactivity and bioactivity?

- Reactivity :

- The azepane carbonyl group enhances electrophilicity at the naphthyridine C-3 position compared to piperidine analogs, enabling nucleophilic substitutions .

- Bioactivity :

| Compound | Key Structural Feature | Reported Activity |

|---|---|---|

| Target compound | Azepane-1-carbonyl, 2,5-dimethoxyphenyl | Hypothesized BTK inhibition |

| N-(4-Bromophenyl) analog | Bromophenyl substituent | Antibacterial (MIC: 8 µg/mL vs. S. aureus) |

| Piperidine-carbonyl analog | Piperidine ring | Lower kinase selectivity due to reduced steric bulk |

Q. What experimental designs are optimal for assessing environmental stability and biodegradation of this compound?

- Design :

- OECD 301D test : Aerobic biodegradation in activated sludge, monitoring via LC-MS/MS over 28 days .

- Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) to identify degradation products .

- Analysis :

- QSAR predictions : Estimate half-lives using EPI Suite software .

- Ecotoxicity screening : Daphnia magna acute toxicity testing (EC₅₀) .

Propiedades

IUPAC Name |

azepan-1-yl-[4-(2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-20-14-17(30-2)9-11-21(20)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHPESNHSKWNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)OC)OC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.